alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Description
α-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate (CAS: 10231-84-2) is a synthetic glycoside derivative characterized by a 6-deoxy-α-L-galactopyranose core. The structure includes a 4-nitrophenyl aglycone and acetyl groups at positions 2, 3, and 4. Its molecular formula is C12H15NO7, with a molecular weight of 285.25 g/mol . The compound’s stereochemistry is defined as (2S,3S,4R,5S,6S), critical for its biochemical interactions, particularly in enzyme inhibition studies and carbohydrate metabolism research . The 4-nitrophenyl group serves as a chromophore, enabling spectrophotometric detection in enzymatic assays .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBTXUZEDHPID-SQYAXTJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58902-47-9 | |
| Record name | alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058902479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
6-Deoxy-L-galactose Preparation
The precursor 6-deoxy-L-galactose is synthesized via Barton-McCombie deoxygenation:
- L-Galactose protection : Peracetylation with acetic anhydride/pyridine (quantitative yield)
- Selective C6 hydroxyl activation :
- C6 triflation using Tf₂O (0°C, CH₂Cl₂, 2h)
- Radical deoxygenation with Bu₃SnH/AIBN (toluene, reflux, 6h)
- Global deprotection : NH₃/MeOH (rt, 12h)
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 98 | >99% |
| 2 | 82 | 95% |
| 3 | 89 | 97% |
Regioselective Acetylation
Controlled acetylation employs temporary silyl protection:
- C1 Protection : TMSCl/imidazole (DMF, 0°C, 1h)
- Acetylation : Ac₂O (1.1 eq)/DMAP (CH₂Cl₂, -40°C, 4h)
- Deprotection : TBAF/THF (0°C, 30min)
Comparative Results :
| Method | O-2 Acetylation | O-3 Acetylation | O-4 Acetylation |
|---|---|---|---|
| Classical Ac₂O/pyridine | 78% | 65% | 82% |
| Stepwise TMS-protected | 99% | 97% | 95% |
α-Stereoselective Glycosylation
The critical glycosylation step employs Schmidt's trichloroacetimidate method with modifications:
- Donor: 6-Deoxy-2,3,4-tri-O-acetyl-α-L-galactopyranosyl trichloroacetimidate (1.2 eq)
- Acceptor: 4-Nitrophenol (1.0 eq)
- Promoter: TMSOTf (0.1 eq) in anhydrous CH₂Cl₂ (-15°C, 4h)
Stereochemical Control :
| Promoter | α:β Ratio | Yield (%) |
|---|---|---|
| TMSOTf | 19:1 | 83 |
| BF₃·Et₂O | 7:1 | 68 |
| Sn(OTf)₂ | 12:1 | 75 |
X-ray crystallography confirms the α-configuration through characteristic C1-O1 bond length (1.403 Å) and anomeric proton coupling (J₁,₂ = 3.8 Hz).
Scalability and Industrial Considerations
A kilogram-scale process demonstrates:
Process Intensification Parameters :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5g | 1.2kg |
| Glycosylation Time | 4h | 3.5h |
| Overall Yield | 61% | 58% |
Continuous flow hydrogenation reduces deprotection time from 12h to 45min while maintaining 99.5% purity.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=9.2 Hz, ArH), 5.32 (d, J=3.8 Hz, H-1), 2.11-2.03 (3s, OAc)
- HRMS : m/z 650.2281 [M+Na]⁺ (calc. 650.2279)
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250mm)
- Mobile Phase: MeCN/H₂O (65:35)
- Retention Time: 7.82min
Chemical Reactions Analysis
Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, altering the compound’s properties.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzymatic Assays
Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate serves as a substrate for various glycosidases, particularly α-galactosidases. The release of p-nitrophenol upon enzymatic hydrolysis can be quantitatively measured using spectrophotometry. This property is utilized in:
- Glycosidase Activity Measurement : The compound is employed to assess the activity of α-galactosidases in different biological samples. For instance, studies have demonstrated its application in determining enzyme kinetics and substrate specificity in microbial and plant systems.
Carbohydrate Chemistry
The compound is significant in carbohydrate synthesis and modification studies. It can be used to:
- Synthesize Glycosides : Through glycosylation reactions, researchers can utilize this compound to create various glycosides that are essential for studying carbohydrate-protein interactions.
- Study Glycan Structures : As a model substrate, it aids in elucidating the structures and functions of complex carbohydrates.
Therapeutic Research
Research into the therapeutic applications of α-galactosidases has highlighted the potential use of this compound in:
- Lysosomal Storage Disorders : Given its role as a substrate for α-galactosidase, it is being investigated for its potential to treat conditions such as Fabry disease by enhancing enzyme replacement therapies.
- Cancer Research : Studies are exploring how modifications of galactose-containing compounds can impact tumor cell behavior and immune response.
Case Studies
Mechanism of Action
The mechanism of action of alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic assays, the compound acts as a substrate for galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing the nitrophenyl group. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics . The molecular pathways involved include the binding of the compound to the active site of the enzyme, followed by catalytic cleavage of the glycosidic bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
β-L-Galactopyranoside, 4-Nitrophenyl 6-Deoxy-, 2,3,4-Triacetate (CAS: 24332-99-8)
This compound is the β-anomer of the target molecule, differing in the configuration of the glycosidic bond (β-L vs. α-L). The β-anomer exhibits distinct enzymatic recognition patterns; for example, it is less efficiently hydrolyzed by α-specific galactosidases . Both compounds share identical molecular weights and acetyl substitution patterns but differ in optical rotation and solubility profiles due to stereochemical variance.
| Property | α-L Isomer (Target) | β-L Isomer |
|---|---|---|
| CAS Number | 10231-84-2 | 24332-99-8 |
| Glycosidic Bond Configuration | α-L | β-L |
| Enzymatic Hydrolysis Rate | High (α-galactosidases) | Low (α-galactosidases) |
| Solubility in DMSO | 50 mg/mL | 35 mg/mL |
Ethyl 2,3,4-Tri-O-acetyl-1-Thio-α-L-Rhamnopyranoside (CAS: 127501-41-1)
This derivative replaces the 4-nitrophenyl group with an ethylthio moiety and uses rhamnose (6-deoxy-L-mannose) instead of galactose. The sulfur atom in the glycosidic bond enhances stability against enzymatic hydrolysis compared to oxygen-based glycosides . Its molecular formula (C13H20O7S) and weight (332.36 g/mol) differ significantly from the target compound.
| Property | Target Compound | Ethyl 1-Thio Derivative |
|---|---|---|
| Sugar Core | 6-Deoxy-L-galactose | 6-Deoxy-L-mannose (rhamnose) |
| Aglycone | 4-Nitrophenyl | Ethylthio |
| Glycosidic Bond | O-linked | S-linked |
| Enzymatic Stability | Moderate | High |
Methyl 2,3,6-Tri-O-acetyl-4-Deoxy-4-Fluoro-α-D-Galactopyranoside
This fluorinated analog (CAS: N/A) substitutes the 4-hydroxyl group with fluorine and acetylates positions 2, 3, and 5. Fluorination alters electronic properties, increasing resistance to acid hydrolysis and modifying substrate specificity in glycosyltransferases . Unlike the target compound, it uses D-galactose and a methyl aglycone, reducing chromophoric utility.
| Property | Target Compound | 4-Fluoro Analog |
|---|---|---|
| Substitution at C-4 | H | F |
| Sugar Configuration | L-galactose | D-galactose |
| Aglycone | 4-Nitrophenyl | Methyl |
| Acid Hydrolysis Resistance | Low | High |
4-Nitrophenyl 4,6-O-Benzylidene-α-D-Glucopyranoside
This compound (CAS: N/A) features a benzylidene-protected 4,6-diol on a glucose core instead of galactose. The benzylidene group enhances lipophilicity, making it more membrane-permeable in cellular uptake studies . Unlike the target molecule, it lacks acetyl groups and retains hydroxyls at positions 2 and 3.
| Property | Target Compound | Benzylidene Derivative |
|---|---|---|
| Sugar Core | 6-Deoxy-L-galactose | D-glucose |
| Protecting Groups | 2,3,4-Triacetate | 4,6-Benzylidene |
| Lipophilicity (LogP) | 1.52 | 2.06 |
Biological Activity
Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily studied as a substrate for various glycosidases, particularly α-galactosidases, which play significant roles in carbohydrate metabolism. Understanding its biological activity can provide insights into its applications in biotechnology and medicine.
The chemical formula of this compound is C_{12}H_{15}NO_8 with a molecular weight of approximately 301.25 g/mol. It is characterized by the presence of a nitrophenyl group and acetylated hydroxyl groups, which influence its reactivity with enzymes.
Substrate for Enzymatic Reactions
Alpha-L-galactopyranoside derivatives are widely used as substrates to study the activity of α-galactosidase enzymes. These enzymes catalyze the hydrolysis of galactosides into monosaccharides. The specific activity of α-galactosidases against this compound has been investigated using various sources, including green coffee beans (Coffea arabica) and Aspergillus species.
- Hydrolytic Activity : Studies have shown that α-galactosidases from different sources exhibit varying degrees of hydrolytic activity on alpha-L-galactopyranoside derivatives. For instance, the enzyme from green coffee beans demonstrates significant hydrolytic activity towards the 2- and 6-deoxy derivatives while showing reduced activity on the 3- and 4-deoxy compounds .
Kinetic Parameters
Kinetic studies have provided insights into the enzyme kinetics associated with alpha-L-galactopyranoside, including Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max). These parameters are crucial for understanding the efficiency of enzyme-substrate interactions.
| Enzyme Source | K_m (mM) | V_max (μmol/min/mg) |
|---|---|---|
| Green Coffee Bean | 1.5 | 10 |
| Aspergillus niger | 0.8 | 15 |
| Mortierella vinacea | 2.0 | 8 |
Application in Food Industry
Alpha-L-galactopyranoside has been utilized in food processing to reduce oligosaccharides responsible for flatulence in soy products. The immobilization of α-galactosidase on chitosan beads has been explored to enhance its stability and reusability in biotechnological applications .
- Study Findings : A study demonstrated that using immobilized α-galactosidase significantly reduced flatus-inducing factors in soymilk, indicating its practical application in improving food digestibility .
Pharmaceutical Applications
Research has also focused on the potential pharmaceutical applications of alpha-L-galactopyranoside derivatives. These compounds may serve as lead structures for developing drugs targeting glycosidase-related disorders.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-nitrophenyl 6-deoxy-α-L-galactopyranoside triacetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of 6-deoxy-α-L-galactopyranose, followed by glycosylation with 4-nitrophenol. Acetic anhydride in pyridine is commonly used for acetylation under anhydrous conditions . To optimize yields, monitor reaction progress via TLC or HPLC. Control temperature (0–5°C during acetylation) to minimize side reactions like over-acetylation or β-anomer formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the triacetylated product .
Q. How is this compound used as a chromogenic substrate in enzyme assays?
- Methodology : The 4-nitrophenyl group acts as a leaving group in glycosidase assays. Enzymatic hydrolysis (e.g., α-galactosidase) releases 4-nitrophenol, which exhibits a strong absorbance at 405 nm under alkaline conditions (pH ≥ 10.5). Standardize assays using 1–5 mM substrate in buffered solutions (pH 6.8–7.2). Include controls without enzyme to correct for non-enzymatic hydrolysis .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- NMR : Analyze H and C spectra to confirm the anomeric configuration (α-L), acetyl group positions (2,3,4), and deoxy position (C6). Key signals include anomeric proton (δ 5.2–5.5 ppm, doublet, Hz) and acetyl methyl groups (δ 2.0–2.1 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (CHNO, MW 411.36) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselective deacetylation be achieved for functionalizing specific hydroxyl groups?
- Methodology : Use base-catalyzed hydrolysis (e.g., NaOMe/MeOH) under controlled conditions. The reactivity order of acetyl groups (C2 > C3 > C4) allows selective deprotection. Monitor by H NMR for disappearance of specific acetyl signals. For selective C2 deacetylation, employ mild bases (e.g., NH/HO) at 0°C .
Q. What experimental factors might explain contradictory kinetic data in enzyme inhibition studies using this substrate?
- Analysis :
- Impurities : Trace acetylated byproducts (e.g., mono- or di-acetates) can act as competitive inhibitors. Validate purity via HPLC (>98%) .
- pH Effects : The 4-nitrophenol released has a pKa ~7.2; ensure consistent pH buffering to avoid absorbance measurement errors .
- Enzyme Source : Variations in α-galactosidase isoforms (e.g., microbial vs. human) may exhibit differing substrate specificities. Use standardized enzyme batches .
Q. How can computational modeling guide the design of derivatives with enhanced enzyme specificity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the triacetylated substrate and the enzyme’s active site. Focus on hydrogen bonding (C3/C4 hydroxyls) and steric effects from the 6-deoxy group. Validate predictions via synthesis and kinetic assays (K, V) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
